molecular formula C18H20Cl2N4O2S B2519283 5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886917-36-8

5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2519283
CAS RN: 886917-36-8
M. Wt: 427.34
InChI Key: IVWNHOCAJKSDJG-UHFFFAOYSA-N
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Description

The compound 5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems within its structure. The presence of 1,2,4-triazole and thiazole rings suggests potential pharmacological properties, as these motifs are commonly found in compounds with therapeutic effects.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar heterocyclic compounds have been synthesized through multi-component condensation reactions. For instance, a related method was used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles by condensing aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This suggests that a similar approach could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses . These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compound, which are crucial for understanding its chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the 1,2,4-triazole and thiazole rings, as well as the substituted phenyl and piperidinyl groups. The dichlorophenyl moiety, in particular, could undergo various substitution reactions, potentially leading to the formation of new derivatives with altered biological activities. The hydroxypiperidinyl group might also participate in reactions as a nucleophile or through its hydroxyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant polarities, which can affect solubility, boiling and melting points, and stability. The compound's spectroscopic properties, such as IR and Raman spectra, can be analyzed using quantum mechanical methods to predict vibrational frequencies and intensities, providing insights into the compound's functional groups and molecular interactions . Additionally, the molecular electrostatic potential (MEP), HOMO-LUMO energies, and other electronic properties can be calculated to predict reactivity and biological activity .

Scientific Research Applications

Antimicrobial Activities

Research on 1,2,4-triazole derivatives has shown significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial properties. Several of these compounds exhibited moderate to good activities against test microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents [H. Bektaş et al., 2007].

Structural and Molecular Studies

Triazole derivatives have been extensively studied for their structural properties and molecular interactions. Wu et al. (2021) conducted a comprehensive study on a triazoloquinazolinone derivative, analyzing its crystal and molecular structure, vibrational spectroscopy, and DFT study. The research also evaluated the compound's activity, demonstrating its inhibitory effect on SHP2 protein, which is better than a reference compound. Such studies are crucial for understanding the molecular basis of biological activity and designing more effective compounds [Qing-mei Wu et al., 2021].

Nonlinear Optical Properties

The synthesis and characterization of 1,2,4-triazole derivatives also extend to exploring their nonlinear optical properties. Murthy et al. (2013) investigated the third-order nonlinear optical properties of novel 5-oxazolone derivatives, demonstrating excellent optical limiting behavior at 532 nm. These findings suggest the potential of triazole derivatives in applications requiring materials with specific optical characteristics [Y. Murthy* et al., 2013].

Antioxidant Activities

Hajri et al. (2022) synthesized a series of triazolotriazine derivatives and evaluated their in vitro antioxidant activities using DPPH and FRAP methods. Some compounds exhibited moderate to high antioxidant activities, indicating the relevance of triazole and triazine moieties in designing antioxidant agents [Azhar Hajri et al., 2022].

properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2S/c1-2-14-21-18-24(22-14)17(26)16(27-18)15(23-7-5-11(25)6-8-23)12-4-3-10(19)9-13(12)20/h3-4,9,11,15,25-26H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWNHOCAJKSDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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